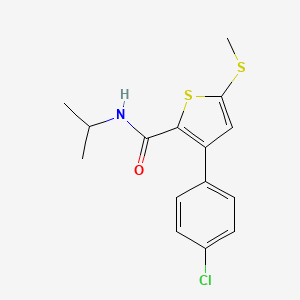

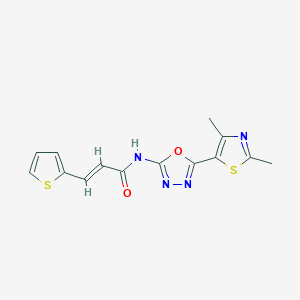

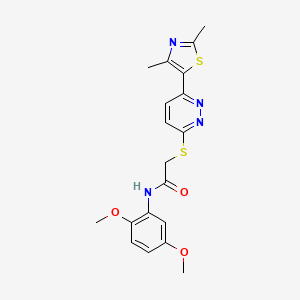

4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer cells .

Medicinal Chemistry and Drug Development

Thiazoles serve as a scaffold for designing novel drug molecules with reduced side effects. Researchers explore thiazole derivatives as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, and neuroprotective agents. Their aromaticity and chemical properties make them versatile building blocks for drug development .

Vitamin B1 (Thiamine) and Metabolism

Interestingly, the thiazole ring naturally occurs in Vitamin B1 (thiamine). Thiamine plays a crucial role in releasing energy from carbohydrates during metabolism and supports normal nervous system function by aiding neurotransmitter synthesis, including acetylcholine .

Synthetic Strategies and Thiophene Derivatives

While not directly related to the compound , thiophene-based analogs have also attracted attention. These derivatives exhibit diverse biological effects and are valuable for medicinal chemistry research. Scientists explore their potential as biologically active compounds .

Mechanism of Action

Target of Action

Similar compounds, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis and have been utilized extensively in the formation of biologically active compounds .

Mode of Action

It can be inferred that the compound interacts with its targets through the carbonyl and the cyano functions, enabling reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

Similar compounds are known to participate in a variety of condensation and substitution reactions .

Result of Action

Similar compounds have been reported to have diverse biological activities .

properties

IUPAC Name |

4-acetamido-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14(23)22-18-8-6-15(7-9-18)20(24)21-12-16-4-2-3-5-19(16)17-10-11-25-13-17/h2-11,13H,12H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVFYYHOQWHDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

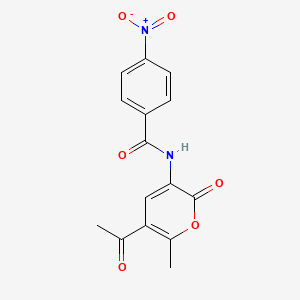

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)

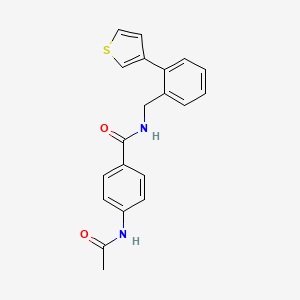

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)